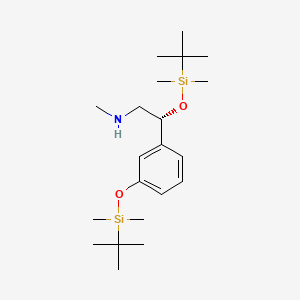

(R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

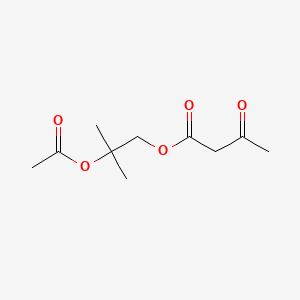

“®-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine” is a compound that involves the use of tert-butyldimethylsilyl (TBDMS) ethers . TBDMS ethers are known for their stability and are often used as protective groups in organic synthesis .

Chemical Reactions Analysis

TBDMS ethers are known to be stable under various conditions . They can be desilylated to their corresponding alcohols and phenols in DMSO, at 80°C, in very good yield .Applications De Recherche Scientifique

Steric Encumbrance in Phosphorus Centers

Research by Shah et al. (2000) explores sterically encumbered systems for two low-coordinate phosphorus centers, utilizing tetraarylphenyls with tert-butylphenyl groups. These compounds serve as precursors for materials with p-phenylene-bridged phosphorus centers, offering insights into the synthesis and applications of sterically demanding ligands in creating novel materials with unique phosphorus coordination (Shah et al., 2000).

Catalysis with Rigid P-Chiral Phosphine Ligands

Imamoto et al. (2012) discuss the synthesis of enantiomers of bis(tert-butylmethylphosphino)quinoxaline and related compounds from enantiopure tert-butylmethylphosphine-boranes. These ligands, when used in rhodium complexes, exhibit high enantioselectivities and catalytic activities in asymmetric hydrogenation, demonstrating their utility in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Stereoselective Synthesis of (R)-Phenylephrine

Peng et al. (2014) identified a short-chain dehydrogenase/reductase from Serratia marcescens capable of converting 1-(3-hydroxyphenyl)-2-(methylamino)ethanone into (R)-Phenylephrine with high enantiomeric excess. This biocatalytic process facilitated by recombinant Escherichia coli cells presents a method for the stereoselective synthesis of (R)-Phenylephrine, a widely used nasal decongestant (Peng et al., 2014).

Lewis Base Activation of Lewis Acids

Denmark et al. (2002) investigated the activation of silicon tetrachloride by chiral bisphosphoramide to promote aldol addition reactions between aldehydes and silyl ketene acetals. This study highlights the use of sterically demanding silyl ketene acetals in synthetic chemistry, providing insights into enantioselective synthesis and the role of Lewis base activation in facilitating chemical reactions (Denmark et al., 2002).

Propriétés

IUPAC Name |

(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2Si2/c1-20(2,3)25(8,9)23-18-14-12-13-17(15-18)19(16-22-7)24-26(10,11)21(4,5)6/h12-15,19,22H,16H2,1-11H3/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLWXYOVOYPST-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CNC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@H](CNC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661812 |

Source

|

| Record name | (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine | |

CAS RN |

1217862-07-1 |

Source

|

| Record name | (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)